molecular formula C15H19N3O2 B13996142 Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- CAS No. 28837-78-7

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl-

Cat. No.: B13996142
CAS No.: 28837-78-7
M. Wt: 273.33 g/mol
InChI Key: XXGZKMDGSBPVBI-UHFFFAOYSA-N
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Description

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a methoxyindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- typically involves the reaction of 5-methoxyindole-2-carboxylic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Methoxyindol-2-yl)carbonyl)-4-(3-amino-2-pyridyl)piperazine
  • 4-((5-Methoxyindol-2-yl)carbonyl)morpholine

Uniqueness

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- is unique due to its specific substitution pattern on the piperazine ring and the presence of the methoxyindole moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

28837-78-7

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

(5-methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H19N3O2/c1-17-5-7-18(8-6-17)15(19)14-10-11-9-12(20-2)3-4-13(11)16-14/h3-4,9-10,16H,5-8H2,1-2H3

InChI Key

XXGZKMDGSBPVBI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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